molecular formula C21H32O3Si2 B14588459 Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-70-6

Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14588459
CAS No.: 61210-70-6
M. Wt: 388.6 g/mol
InChI Key: JUKCCOXXTHCFPG-UHFFFAOYSA-N
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Description

Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 2-(triethoxysilyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction scheme can be represented as follows:

Ph2SiH+CH2=CH(Si(OEt)3)Ph2SiCH2CH2Si(OEt)3\text{Ph}_2\text{SiH} + \text{CH}_2=\text{CH}(\text{Si}(O\text{Et})_3) \rightarrow \text{Ph}_2\text{SiCH}_2\text{CH}_2\text{Si}(O\text{Et})_3 Ph2​SiH+CH2​=CH(Si(OEt)3​)→Ph2​SiCH2​CH2​Si(OEt)3​

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with triethoxysilyl groups.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of catalysts such as cobalt(II) chloride or rhodium.

    Substitution: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes such as triethoxysilane can be used in the presence of metal catalysts.

    Substitution: Hydrolysis can be carried out using water or aqueous acids.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds and silanes.

    Substitution: Silanols and siloxanes.

Scientific Research Applications

Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the compound can add across carbon-carbon multiple bonds, facilitated by metal catalysts. This reaction mechanism is crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of both phenyl and triethoxysilyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both hydrophobicity and reactivity towards silica surfaces are desired.

Properties

CAS No.

61210-70-6

Molecular Formula

C21H32O3Si2

Molecular Weight

388.6 g/mol

IUPAC Name

triethoxy-[2-[methyl(diphenyl)silyl]ethyl]silane

InChI

InChI=1S/C21H32O3Si2/c1-5-22-26(23-6-2,24-7-3)19-18-25(4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17H,5-7,18-19H2,1-4H3

InChI Key

JUKCCOXXTHCFPG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC

Origin of Product

United States

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